2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide
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Overview
Description
2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a fluorophenyl group, and a thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: Starting with 2-amino-4’-fluoro-benzophenone and 3-cyclopropyl-3-oxo propionate, cyclization is achieved using a catalyst such as zinc triflate (Zn(OTf)2) to form the quinoline core.
Introduction of the Thiazole Moiety: The quinoline intermediate is then reacted with 4-methyl-1,3-thiazole-2(3H)-thione under basic conditions to introduce the thiazole moiety.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-carboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction pathways, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)quinoline
- 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- Imidazo[1,2-a]pyridines
Uniqueness
2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide is unique due to its specific combination of a quinoline core, fluorophenyl group, and thiazole moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H14FN3OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H14FN3OS/c1-12-11-26-20(22-12)24-19(25)16-10-18(13-6-8-14(21)9-7-13)23-17-5-3-2-4-15(16)17/h2-11H,1H3,(H,22,24,25) |
InChI Key |
RKGVNOQYWWRAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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